molecular formula C16H10F2O4 B3168454 (2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 929339-19-5

(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B3168454
CAS RN: 929339-19-5
M. Wt: 304.24 g/mol
InChI Key: PCGHUXYNTQYFLA-AUWJEWJLSA-N
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Description

(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one, also known as DFMO, is a synthetic drug that has been extensively studied for its potential therapeutic applications. DFMO is a benzofuran derivative that has been shown to inhibit the enzyme ornithine decarboxylase (ODC), which plays a crucial role in the biosynthesis of polyamines.

Scientific Research Applications

Synthesis and Characterization

  • The Algar-Flynn-Oyamada (AFO) reaction is a method for synthesizing compounds like (2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one. This process involves the oxidation of 2′-hydroxychalcones with alkaline hydrogen peroxide to create various flavonoid compounds (Bennett, Burke, & O'sullivan, 1996).
  • Synthesis and structural characterization of benzofuran-3(2H)-ones and their derivatives have been conducted, providing essential insights into their molecular structure through techniques like IR, NMR, and X-ray diffraction (Rambabu et al., 2013).

Reduction and Chemical Transformation

  • Lithium aluminium hydride-aluminium chloride has been used for the reduction of various benzofuranones, offering pathways for chemical modifications and transformations of these compounds (Kurosawa & Morita, 1981).
  • Palladium(II)-catalyzed synthesis is another method for creating spiroheterocyclic skeletons, including 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones], demonstrating the versatility of these compounds in synthesizing complex molecular structures (Claes et al., 2013).

Biological Activities and Applications

  • Some 2-benzylidenebenzofuran-3(2H)-ones have been evaluated for their anti-cancer activities, highlighting the potential of these compounds in medicinal chemistry and drug development (Demirayak et al., 2015).
  • The Wittig reaction of benzofuranones offers insights into synthesizing functionally substituted benzofurans, further indicating their potential in developing pharmacologically active compounds (Chan, Elix, & Ferguson, 1975).

Environmental Applications

  • The photocatalytic degradation of molecules like 2,3-benzofuran in aqueous suspensions demonstrates the environmental applications of these compounds, particularly in the context of water pollution and treatment processes (Amalric, Guillard, & Pichat, 1995).

properties

IUPAC Name

(2Z)-2-[[2-(difluoromethoxy)phenyl]methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2O4/c17-16(18)22-12-4-2-1-3-9(12)7-14-15(20)11-6-5-10(19)8-13(11)21-14/h1-8,16,19H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGHUXYNTQYFLA-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 5
(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one

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